molecular formula C10H7BrN2 B1374377 3-Bromo-4-(pyridin-3-yl)pyridine CAS No. 1356406-39-7

3-Bromo-4-(pyridin-3-yl)pyridine

Cat. No.: B1374377
CAS No.: 1356406-39-7
M. Wt: 235.08 g/mol
InChI Key: DUSREXJLHQEODB-UHFFFAOYSA-N
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Description

3-Bromo-4-(pyridin-3-yl)pyridine is a brominated bipyridine derivative featuring a pyridine ring substituted with a bromine atom at position 3 and a second pyridine ring at position 2. Its molecular structure (C₁₀H₇BrN₂) enables diverse reactivity, particularly in cross-coupling reactions, making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name

3-bromo-4-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSREXJLHQEODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(pyridin-3-yl)pyridine typically involves the bromination of 4-(pyridin-3-yl)pyridine. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of bromine .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety when handling bromine. The use of automated systems also enhances the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(pyridin-3-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(pyridin-3-yl)pyridine in biological systems involves its interaction with specific molecular targets. The bromine atom and pyridine rings facilitate binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Bromo-4-(pyridin-3-yl)pyridine with key analogs, emphasizing substituent effects and applications:

Compound Name Substituents Molecular Formula CAS Number Key Applications Safety/Handling
This compound Br (C3), pyridin-3-yl (C4) C₁₀H₇BrN₂ Not provided Cross-coupling reactions, drug synthesis Limited data; assume standard bromopyridine precautions
3-Bromo-4-(trifluoromethyl)pyridine Br (C3), CF₃ (C4) C₆H₃BrF₃N Not provided Suzuki-Miyaura couplings Handle under inert conditions
4-Amino-3-bromopyridine Br (C3), NH₂ (C4) C₅H₅BrN₂ 13534-98-0 Intermediate for bioactive molecules Irritant; use PPE
3-Bromo-2,6-dimethylpyridin-4-amine Br (C3), CH₃ (C2/C6), NH₂ (C4) C₇H₉BrN₂ 186593-43-1 Agrochemical synthesis Similar to bromoanilines
4-Bromo-3-hydroxypyridine Br (C4), OH (C3) C₅H₄BrNO Not provided Chelating agents, coordination chemistry Corrosive; avoid skin contact

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., CF₃): Enhance electrophilicity at the bromine site, facilitating nucleophilic substitutions (e.g., in 3-Bromo-4-(trifluoromethyl)pyridine) . Amino Groups (e.g., NH₂): Increase solubility and enable hydrogen bonding, as seen in 4-Amino-3-bromopyridine, which is used in drug intermediates . Bipyridine Systems (e.g., this compound): The dual pyridine rings may stabilize metal complexes, suggesting applications in catalysis or materials science.

Synthetic Utility :

  • Bromopyridines are pivotal in cross-coupling reactions. For example, 3-Bromo-4-(trifluoromethyl)pyridine reacts with acrylates under palladium catalysis to form trifluoromethyl-substituted alkenes, a reaction likely applicable to this compound .

Safety Considerations: Brominated pyridines generally require precautions against inhalation and skin contact. For instance, 4-Amino-3-bromopyridine mandates PPE due to its irritant properties , while 4-Bromo-3-hydroxypyridine’s hydroxyl group increases corrosivity .

Biological Activity

3-Bromo-4-(pyridin-3-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and research applications, supported by data tables and relevant case studies.

This compound interacts with various enzymes and proteins, significantly influencing metabolic pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions often involve binding to the active sites of these enzymes, potentially inhibiting their activity and altering metabolic processes.

2. Cellular Effects

The compound affects cellular functions by modulating key signaling pathways and gene expression. For instance, it has been observed to influence the MAPK/ERK signaling pathway, critical for cell proliferation and differentiation. Additionally, it alters the expression of genes involved in cell cycle regulation, impacting cellular metabolism and growth.

Table 1: Summary of Cellular Effects

Effect TypeDescription
Signaling PathwaysModulation of MAPK/ERK pathway
Gene ExpressionAlteration in cell cycle regulation genes
Cellular MetabolismChanges in metabolic activity due to gene expression changes

3. Molecular Mechanism

At a molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. It has been identified as an inhibitor of certain kinases involved in signal transduction and cellular communication. This inhibition can result in altered gene expression and changes in cellular behavior.

Case Study: Inhibition of Kinase Activity

In laboratory studies, the compound was tested for its ability to inhibit kinase activity. The results indicated that it significantly reduced the phosphorylation levels of target proteins involved in cell signaling pathways, demonstrating its potential as a therapeutic agent .

4. Temporal Effects in Laboratory Settings

The stability and degradation of this compound under various conditions have been studied extensively. Long-term exposure in both in vitro and in vivo settings revealed that while the compound remains stable initially, it can degrade over time, leading to decreased efficacy. This temporal effect is crucial for understanding its long-term impact on cellular health .

5. Scientific Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a precursor for synthesizing pharmaceutical compounds with therapeutic potential.
  • Biological Studies : It is utilized to investigate interactions between pyridine derivatives and biological targets such as enzymes and receptors.
  • Material Science : The compound is explored for developing novel materials with specific electronic or optical properties.
  • Catalysis : It acts as a ligand in preparing metal complexes used as catalysts in various chemical reactions .

6. Conclusion

This compound exhibits significant biological activity through its interactions with enzymes and modulation of cellular processes. Its potential applications in medicinal chemistry and other fields highlight its importance as a versatile compound for future research.

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